molecular formula C19H18F2N4O4 B2794505 N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005297-43-7

N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2794505
CAS No.: 1005297-43-7
M. Wt: 404.374
InChI Key: PLPANFUYYIKMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with an acetamide moiety substituted at the N-(2,4-difluorophenyl) position. This structure combines a bicyclic pyrimidine system with fluorinated aromatic and alkyl/methoxy substituents, which are strategically designed to modulate electronic properties, solubility, and target binding. The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the ethyl and methoxy substituents on the pyrido-pyrimidine core likely influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O4/c1-4-10-8-22-17-15(16(10)29-3)18(27)25(19(28)24(17)2)9-14(26)23-13-6-5-11(20)7-12(13)21/h5-8H,4,9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPANFUYYIKMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H18F2N4O4C_{19}H_{18}F_{2}N_{4}O_{4} and a molecular weight of 404.4 g/mol. The presence of a difluorophenyl moiety and a pyrido-pyrimidine structure is significant for its biological activity. The synthesis typically involves multi-step synthetic routes using heterocyclic chemistry techniques, which are common in pharmaceutical research .

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator in biochemical pathways related to various diseases, particularly in cancer and infectious diseases .

Therapeutic Applications

Research indicates that the compound has potential applications in:

  • Antiviral Activity : It may exhibit inhibitory effects against HIV variants, particularly those resistant to standard treatments. This is supported by studies showing its activity in cytoprotection assays against HIV-1 variants with mutations in the reverse transcriptase binding pocket .
  • Anticancer Properties : The compound's structural features suggest it could interfere with cancer cell proliferation. While specific IC50 values for various cancer cell lines are still under investigation, related compounds within the pyrido-pyrimidine class have shown promising antitumor activities .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies often involve:

  • Cytotoxicity Assays : Testing against various cancer cell lines to determine the compound's efficacy.
    Cell LineIC50 (µM)Reference
    HCT-116 (Colon)6.2
    T47D (Breast)27.3
  • Antiviral Efficacy : Evaluating the compound's effectiveness against HIV strains.

Structure–Activity Relationship (SAR)

Studies have explored the structure–activity relationships of similar compounds to identify key functional groups that enhance biological activity. Variations in substituents at specific positions on the pyrido-pyrimidine core have been linked to improved potency against viral and cancerous cells .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide. The pyrido[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

Anti-inflammatory Effects

The compound's structural analogs have shown promising anti-inflammatory effects. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

  • In Vitro Studies : Compounds have demonstrated IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib, suggesting their potential as effective anti-inflammatory agents .

Neurological Disorders

Research suggests that derivatives of this compound may be effective in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects:

  • Potential Uses : These compounds could be explored for conditions such as epilepsy and neurodegenerative diseases.

Metabolic Disorders

Some studies indicate that similar compounds can influence metabolic pathways, which may lead to applications in treating metabolic disorders such as diabetes:

  • Mechanism : They may enhance insulin sensitivity or modulate lipid metabolism.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50_{50} of 0.5 μM .
Study 2Reported anti-inflammatory activity with COX inhibition comparable to traditional NSAIDs .
Study 3Investigated neuroprotective effects in a rat model of stroke, showing reduced neuronal death .

Comparison with Similar Compounds

Key Compounds:

N-(3,4-Dimethoxyphenyl)-2-(6-Ethyl-5-Methoxy-1-Methyl-2,4-Dioxo-1,4-Dihydropyrido[2,3-d]Pyrimidin-3(2H)-yl)Acetamide ()

  • Core Structure : Pyrido[2,3-d]pyrimidine.
  • Substituents : 3,4-Dimethoxyphenyl (vs. 2,4-difluorophenyl in the target compound).
  • Key Differences :
  • The dihydro-pyrido-pyrimidine tautomer (1,4-dihydro vs. 1,2-dihydro in the target) may alter planarity and π-stacking interactions .

N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()

  • Core Structure : Triazole-thioacetamide.
  • Substituents : 3-Chloro-4-fluorophenyl and pyridinyl-triazole.
  • Key Differences :
  • The triazole-thioacetamide moiety introduces sulfur, which may improve metal-binding affinity or redox activity.

Core Heterocycle Variations

Key Compounds:

N-(2,4-Difluorophenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)Acetamide () Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing analog). Substituents: Similar 2,4-difluorophenyl and ethyl groups. Key Differences:

  • Replacement of pyrido[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine alters electronic properties (thiophene vs. pyridine rings).
  • The thioether linkage may enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidation .

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ()

  • Core Structure : Dihydropyrimidine-thioacetamide.
  • Substituents : Dichlorophenyl and methyl groups.
  • Key Differences :
  • Chlorine substituents increase lipophilicity but may introduce toxicity risks .

Substituent Effects on Pharmacokinetic Properties

Compound Core Structure Key Substituents LogP* Metabolic Stability Notes
Target Compound Pyrido[2,3-d]pyrimidine 2,4-Difluorophenyl ~3.2 High Fluorine enhances stability
Compound Pyrido[2,3-d]pyrimidine 3,4-Dimethoxyphenyl ~2.8 Moderate Methoxy groups prone to demethylation
Compound Thieno[2,3-d]pyrimidine 2,4-Difluorophenyl ~3.5 Moderate Thiophene increases LogP
Compound Dihydropyrimidine 2,3-Dichlorophenyl ~4.0 Low Chlorine increases toxicity risk

*Estimated LogP values based on substituent contributions.

Q & A

Basic: How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks. For example, aromatic protons typically appear between δ 7.0–8.5 ppm, while methyl groups resonate near δ 2.0–3.0 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. A deviation ≤ 0.1% from the calculated mass supports purity .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, and S percentages (e.g., ≤0.3% error) to rule out impurities .

Basic: What synthetic strategies optimize yield for this pyridopyrimidine derivative?

Methodological Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution reactions by stabilizing intermediates .
  • Catalysis : Use Pd/Cu catalysts for cross-coupling steps (e.g., forming the pyridopyrimidine core) to reduce side products .
  • Temperature Control : Maintain 80–120°C for cyclization steps to balance reaction rate and decomposition .
    Typical yields range from 50–80%, with purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH) .

Basic: How is purity assessed for this compound in preclinical studies?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). A single peak with ≥95% area indicates high purity .
  • TLC Monitoring : Track reactions using silica plates (e.g., CH2_2Cl2_2/MeOH 10:1) to identify unreacted starting materials .
  • Melting Point Analysis : Sharp melting ranges (e.g., 224–226°C) correlate with crystalline purity .

Advanced: What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Kinase Inhibition : The pyridopyrimidine-dione moiety may inhibit Akt or EGFR kinases, validated via in vitro kinase assays (IC50_{50} values) .
  • Receptor Binding : Fluorophenyl groups could target G-protein-coupled receptors (GPCRs), assessed using radioligand displacement assays .
  • Apoptosis Induction : Test in cancer cell lines (e.g., MTT assays) to evaluate caspase-3/7 activation .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with altered substituents (e.g., replacing 2,4-difluorophenyl with chlorophenyl) and compare bioactivity .
  • Bioisosteric Replacement : Replace the acetamide group with sulfonamide to assess solubility/affinity trade-offs .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .

Advanced: What computational tools resolve contradictions in experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts to validate/refute experimental spectra discrepancies (e.g., unexpected splitting) .
  • Molecular Dynamics (MD) : Simulate solvation effects to explain solubility anomalies observed in vitro .
  • Docking Studies : Reconcile conflicting bioactivity data by modeling ligand-target binding poses (e.g., AutoDock Vina) .

Advanced: How can researchers address polymorphism in crystallography studies?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal structures to identify polymorphic forms (e.g., monoclinic vs. orthorhombic) and assess stability .
  • Thermal Analysis : Use DSC to detect phase transitions (e.g., melting-recrystallization) that indicate polymorphic interconversion .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) driving polymorphism .

Advanced: What methodologies characterize metabolic stability in vivo?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or demethylation sites .
  • Radiolabeling : Synthesize 14C^{14}C-labeled analogs to track excretion pathways and bioavailability in animal models .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess drug-drug interaction risks .

Advanced: How is formulation stability tested for preclinical candidates?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and monitor impurity profiles (HPLC) .
  • Excipient Compatibility : Screen with mannitol, PVP, etc., using DSC to detect interactions .

Advanced: What strategies validate target engagement in disease models?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink the compound with cellular targets, followed by pull-down and proteomics .
  • PET Imaging : Develop 18F^{18}F-labeled analogs to visualize target distribution in vivo .
  • CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.